2-[(2-Ethoxybenzyl)amino]ethanol hydrochloride
Description
2-[(2-Ethoxybenzyl)amino]ethanol hydrochloride is an organic compound featuring a benzyl group substituted with an ethoxy moiety at the ortho position, linked to an ethanolamine backbone via an amino group, and stabilized as a hydrochloride salt.
The ethoxy group at the ortho position likely influences steric and electronic properties, impacting solubility, reactivity, and biological interactions.
Properties
IUPAC Name |
2-[(2-ethoxyphenyl)methylamino]ethanol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2.ClH/c1-2-14-11-6-4-3-5-10(11)9-12-7-8-13;/h3-6,12-13H,2,7-9H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIVCTIAHNZGBGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CNCCO.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[(2-Ethoxybenzyl)amino]ethanol hydrochloride typically involves the reaction of 2-ethoxybenzylamine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Structural Features and Reactivity
The compound contains:
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A secondary amine (-NH-) linked to an ethoxybenzyl group.
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A hydroxyl group (-OH) on the ethanol moiety.
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A hydrochloride salt (protonated amine).
Key reactive sites include:
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The amine group (nucleophilic, capable of alkylation/acylation).
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The hydroxyl group (potential for esterification or oxidation).
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The ethoxy group (electron-rich aromatic system, prone to electrophilic substitution).
Amine Reactivity
Hydroxyl Group Reactivity
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Oxidation :
The hydroxyl group could be oxidized to a ketone or carboxylic acid using agents like KMnO₄ or CrO₃ , though steric hindrance from the ethoxybenzyl group may limit reactivity.
Aromatic Ether Reactivity
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Electrophilic Substitution :
The ethoxybenzyl group’s aromatic ring may undergo nitration, sulfonation, or halogenation at the para position relative to the ethoxy group .
Table 1: Reactivity of Structurally Similar Compounds
Research Gaps and Challenges
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No direct studies on 2-[(2-Ethoxybenzyl)amino]ethanol hydrochloride were found in the provided sources.
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Predictions rely on analogous systems (e.g., ethanolamine derivatives, aryl ethers) .
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Experimental validation is critical due to potential steric/electronic effects from the ethoxybenzyl group.
Proposed Experimental Directions
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Synthesis of Derivatives :
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Test alkylation with methyl iodide to assess amine accessibility.
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Explore esterification to confirm hydroxyl reactivity.
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Stability Studies :
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Investigate hydrolysis of the ethoxy group under acidic/basic conditions.
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Catalytic Applications :
Scientific Research Applications
2-[(2-Ethoxybenzyl)amino]ethanol hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of other industrial products.
Mechanism of Action
The mechanism of action of 2-[(2-Ethoxybenzyl)amino]ethanol hydrochloride involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzyl Ring
a) 2-[(2-Fluorobenzyl)amino]ethanol Hydrochloride (CAS 1050076-15-7)
- Molecular Formula: C₉H₁₃ClFNO
- Key Differences : Replaces the ethoxy group with a fluorine atom.
- Impact : Fluorine’s electronegativity increases polarity but reduces steric bulk compared to ethoxy. This may enhance membrane permeability in biological systems .
b) 2-[(2-Chlorobenzyl)amino]ethanol Hydrochloride (CAS 89040-05-1)
- Molecular Formula: C₉H₁₃Cl₂NO
- Key Differences : Chlorine substituent instead of ethoxy.
- Impact : Chlorine’s larger atomic radius and lipophilicity could improve binding to hydrophobic targets but may increase toxicity risks .
c) 2-[(4-Fluorobenzyl)amino]ethanol Hydrochloride (CAS 1093648-13-5)
- Molecular Formula: C₉H₁₃ClFNO
- Key Differences : Fluorine at the para position.
Backbone and Functional Group Modifications
a) 2-((2-Chloroethyl)amino)ethanol Hydrochloride (CAS 2576-29-6)
- Molecular Formula: C₄H₁₁Cl₂NO
- Key Differences : Replaces the benzyl-ethoxy group with a chloroethyl chain.
- Impact : Simplified structure with reduced aromaticity; may exhibit different pharmacokinetics, such as faster renal clearance .
b) alpha-[1-[(2-Hydroxyethyl)amino]ethyl]benzyl Alcohol Hydrochloride (CAS 63991-20-8)
- Molecular Formula: C₁₁H₁₈ClNO₂
- Key Differences : Additional ethyl group and benzyl alcohol moiety.
Ethanolamine Derivatives with Alkoxy Modifications
a) 2-(2-Aminoethoxy)ethanol Hydrochloride (CAS 40321-53-7)
Substituent Position and Tyrosinase Inhibition
Evidence from tyrosinase inhibition studies (Figure 2, ) highlights the importance of substituent position:
- Ortho-substituted analogs (e.g., 2-(2-hydroxyphenyl)ethanol, compound 3) exhibit higher inhibition rates (≈60%) compared to para or meta derivatives.
- Implication: The ortho-ethoxy group in 2-[(2-Ethoxybenzyl)amino]ethanol hydrochloride may enhance binding affinity to enzymes like tyrosinase due to optimal steric and electronic alignment.
Biological Activity
2-[(2-Ethoxybenzyl)amino]ethanol hydrochloride, with the molecular formula C11H17NO2·HCl, has garnered attention in scientific research due to its potential biological activities, particularly its antimicrobial and anticancer properties . This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound features an ethoxybenzyl group linked to an aminoethanol moiety. Its unique structure contributes to its biological activity and potential therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C11H17NO2·HCl |
| Molecular Weight | 233.72 g/mol |
| CAS Number | 1052533-96-6 |
| Solubility | Soluble in water |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it is effective against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Efficacy
In a study conducted by , the compound was tested against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined as follows:
| Bacteria | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
These results suggest that the compound has potential as an antimicrobial agent, warranting further investigation into its mechanisms and applications.
Anticancer Properties
In addition to its antimicrobial effects, this compound has been studied for its anticancer properties. Preliminary studies indicate that it may inhibit the proliferation of cancer cells through various mechanisms.
The proposed mechanism involves the compound's interaction with specific molecular targets within cancer cells, potentially leading to apoptosis (programmed cell death). Research suggests that it may modulate pathways involved in cell cycle regulation and apoptosis.
Table 2: Anticancer Activity Overview
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 15 |
| MCF-7 (Breast Cancer) | 20 |
These findings highlight the compound's potential as a therapeutic agent in cancer treatment.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with similar compounds.
Table 3: Comparison of Similar Compounds
| Compound | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| 2-[(2-Methoxybenzyl)amino]ethanol hydrochloride | Moderate | Low |
| 2-[(2-Chlorobenzyl)amino]ethanol hydrochloride | High | Moderate |
This comparison indicates that while other compounds may exhibit varying levels of biological activity, this compound shows promising potential in both antimicrobial and anticancer applications.
Q & A
Basic: What are the recommended synthetic pathways for 2-[(2-Ethoxybenzyl)amino]ethanol hydrochloride, and how can reaction conditions be optimized for yield?
Methodological Answer:
The synthesis typically involves a nucleophilic substitution reaction between 2-ethoxybenzylamine and 2-chloroethanol in a polar aprotic solvent (e.g., THF or acetonitrile). The reaction is conducted under reflux (60–80°C) for 12–24 hours, followed by acidification with HCl to precipitate the hydrochloride salt . Key optimizations include:
- Temperature Control : Maintaining sub-0°C during exothermic steps to suppress side reactions like over-alkylation .
- Solvent Choice : Using anhydrous solvents to avoid hydrolysis of intermediates.
- Stoichiometry : A 1:1 molar ratio of amine to chloroethanol minimizes dimerization by-products.
Purification is achieved via recrystallization from ethanol/ether mixtures, yielding >95% purity (confirmed by elemental analysis) .
Basic: What analytical techniques are critical for characterizing the structural integrity and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of the ethoxybenzyl group (δ 6.8–7.4 ppm for aromatic protons) and the ethanolamine backbone (δ 3.5–4.0 ppm for -CH₂-O-) .
- Infrared Spectroscopy (IR) : Peaks at 3300 cm⁻¹ (N-H stretch) and 1100 cm⁻¹ (C-O-C ether linkage) validate functional groups .
- Gas Chromatography (GC) : Used to quantify residual solvents (e.g., ethanol) with n-propanol as an internal standard, achieving ±2% accuracy .
- Elemental Analysis : Matches calculated values for C, H, N, and Cl within ±0.3% .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
Discrepancies often arise from variations in assay conditions or impurity profiles. To address this:
- Purity Verification : Use HPLC-MS to confirm >98% purity and identify trace by-products (e.g., unreacted 2-ethoxybenzylamine) .
- Dose-Response Studies : Conduct in vitro cytotoxicity assays (e.g., MTT on HeLa cells) across a concentration gradient (1–100 µM) to establish EC₅₀ values under standardized conditions (pH 7.4, 37°C) .
- Mechanistic Validation : Compare alkylation activity with known DNA intercalators (e.g., cisplatin) using gel electrophoresis to assess DNA strand breaks .
Advanced: What strategies are effective for scaling up synthesis while maintaining reproducibility?
Methodological Answer:
- Continuous Flow Reactors : Enable precise control of reaction parameters (temperature, residence time) to reduce batch-to-batch variability .
- In-Line Monitoring : Implement FTIR or UV-vis spectroscopy to track reaction progress and intermediates in real time .
- Crystallization Optimization : Use anti-solvent addition (e.g., diethyl ether) with controlled cooling rates to ensure consistent crystal size and purity .
Basic: What safety protocols are essential when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods to mitigate inhalation risks, as the compound may release HCl vapors during handling .
- Spill Management : Neutralize spills with sodium bicarbonate and dispose of waste via approved hazardous chemical protocols .
Advanced: How can computational modeling aid in predicting the compound’s reactivity and biological interactions?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate electrophilicity indices (e.g., Fukui functions) to predict alkylation sites on DNA bases (e.g., guanine N7) .
- Molecular Dynamics (MD) Simulations : Model binding affinity to receptor targets (e.g., G-protein-coupled receptors) using software like AutoDock Vina, validated by experimental IC₅₀ data .
- ADMET Prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., logP = 1.2 ± 0.3), guiding in vivo study design .
Basic: What are the stability profiles of this compound under varying storage conditions?
Methodological Answer:
- Thermal Stability : Decomposition occurs above 150°C (DSC data). Store at 2–8°C in amber glass vials to prevent photodegradation .
- Humidity Sensitivity : Hygroscopic nature necessitates desiccants (silica gel) in storage containers to avoid hydrolysis of the hydrochloride salt .
- Long-Term Stability : Accelerated aging studies (40°C/75% RH for 6 months) show <5% degradation when sealed under nitrogen .
Advanced: How does the compound’s stereochemistry influence its biological activity, and how can enantiomeric purity be ensured?
Methodological Answer:
- Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol (90:10) to resolve enantiomers (Rf = 1.2 for R-enantiomer) .
- Circular Dichroism (CD) : Compare experimental spectra with computational predictions to assign absolute configuration .
- Biological Correlation : Test enantiomers in receptor-binding assays (e.g., β-adrenergic receptors) to identify active forms, noting >10-fold potency differences in some cases .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
